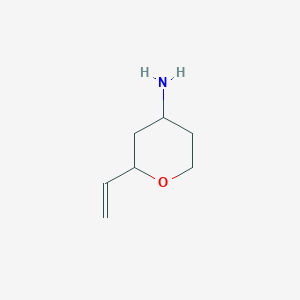
rac-(2R,4R)-2-ethenyloxan-4-amine, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,4R)-2-ethenyloxan-4-amine, trans is a chiral compound with two stereocenters It is a member of the oxan-4-amine family, characterized by the presence of an oxane ring with an amine group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4R)-2-ethenyloxan-4-amine, trans typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an oxane derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysis, where enzymes are employed to catalyze the reaction. This method is advantageous due to its high specificity and mild reaction conditions, which reduce the need for harsh chemicals and extreme temperatures. The use of engineered microorganisms to produce the desired compound through fermentation is also a common approach in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
rac-(2R,4R)-2-ethenyloxan-4-amine, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxane derivatives with different functional groups, such as hydroxyl, alkyl, and acyl groups .
Aplicaciones Científicas De Investigación
rac-(2R,4R)-2-ethenyloxan-4-amine, trans has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of rac-(2R,4R)-2-ethenyloxan-4-amine, trans involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Its chiral nature allows it to interact selectively with biological molecules, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- rac-(2R,4R)-2-phenyloxan-4-amine, trans
- rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-amine, trans
- rac-(2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid, trans
Uniqueness
rac-(2R,4R)-2-ethenyloxan-4-amine, trans is unique due to its specific stereochemistry and the presence of an ethenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can be used to synthesize a wide range of derivatives with potential therapeutic and industrial uses .
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
2-ethenyloxan-4-amine |
InChI |
InChI=1S/C7H13NO/c1-2-7-5-6(8)3-4-9-7/h2,6-7H,1,3-5,8H2 |
Clave InChI |
VJBMPVPFRKUUFP-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CC(CCO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


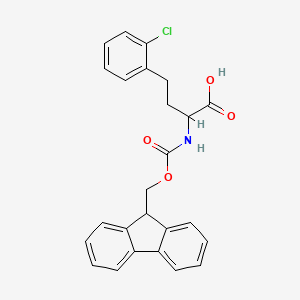
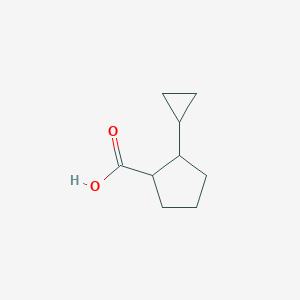
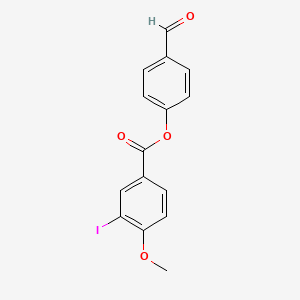
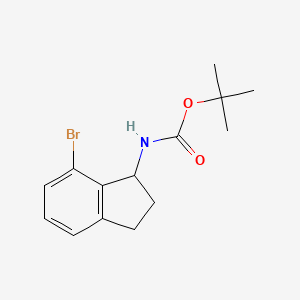
![N-(propan-2-yl)-2-[2-(propylamino)acetamido]propanamide hydrochloride](/img/structure/B15127382.png)

![(3Z)-1-(2-octyldodecyl)-3-[1-(2-octyldodecyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B15127391.png)
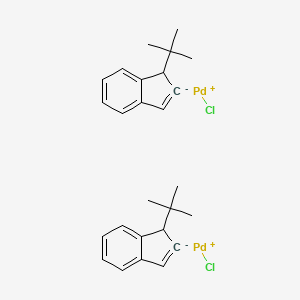

![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15127403.png)
![(R)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B15127418.png)
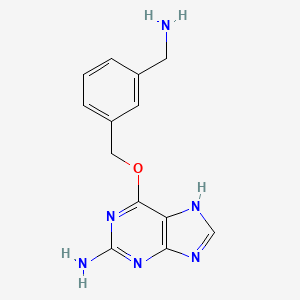
![Methyl 5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate](/img/structure/B15127430.png)
![[4-[[1-Amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B15127432.png)
